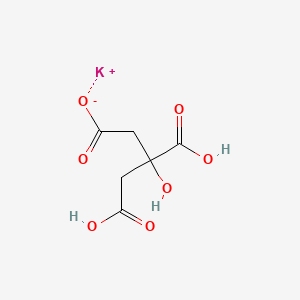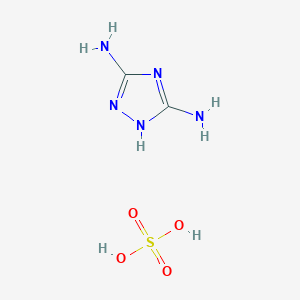
柠檬酸二氢钾
描述
Potassium dihydrogen citrate, also known as monopotassium citrate, is a potassium salt of citric acid . It is an odorless, transparent crystal or white powder . It is used as a buffering agent, sequestrant, and yeast food . It is freely soluble in water and very slightly soluble in ethanol .
Synthesis Analysis
Potassium dihydrogen citrate can be synthesized by direct neutralizations of aqueous solutions of citric acid by the corresponding bases or by titrations of soluble in water salts with solutions containing citrate ions .
Molecular Structure Analysis
The molecular formula of Potassium dihydrogen citrate is C6H7KO7 . The molecular weight is 230.21 g/mol . The crystal structure of Potassium dihydrogen citrate has been studied using X-ray techniques .
Chemical Reactions Analysis
Potassium dihydrogen citrate, as a weak 1:3 type electrolyte, dissociates in water in three steps . The central carboxylic group of citric acid is more acidic than the two terminal carboxylic groups in tri-, di-, and mono-hydrogen citrate species .
Physical And Chemical Properties Analysis
Potassium dihydrogen citrate has a pH of 3.5 - 3.9 in a 1 in 10 solution . It is not less than 99.0% and not more than the equivalent of 101.0% on the dried basis . The loss on drying is not more than 0.5% (105o, 4 h) .
科学研究应用
Crystal Growth and Property Measurements
KDC is used in the study of crystal growth and property measurements. For instance, it has been used in the growth of nickel-doped KDC crystals using a slow-solvent evaporation technique . The study of these crystals can provide insights into the properties of KDC under the influence of toxic metal doping .
Food Additive and Mineral
KDC is a well-recognized food additive and mineral found in various fruits . It plays a key role in a variety of food products due to its natural existence in various fruits .
Medical and Pharmaceutical Applications
KDC has medical and pharmaceutical applications. It is used for the treatment of kidney stones, gout, and acidosis caused by kidney disease .
Buffering Agent
KDC is used as a buffering agent . Buffering agents resist changes in pH, making them crucial in many biological and chemical processes.
Chelating Agent
KDC acts as a chelating agent . Chelating agents form multiple bonds with a single metal ion, making them useful in many industrial and medical settings.
Alkalizing Agent in Renal Function
KDC is used as an alkalizing agent in renal function . Alkalizing agents are used to increase the pH of urine, which can help prevent the formation of certain types of kidney stones.
Research in Osteoporosis Treatment
KDC is used in research related to the treatment of osteoporosis . It has been found to increase bone density, making it a potential therapeutic agent for osteoporosis.
Cadmium Translocation and Accumulation in Plants
KDC has been used in research to regulate cadmium translocation and accumulation in plants . This research could potentially improve the efficiency of phytoremediation, a cost-effective way to clean up cadmium-contaminated soils .
作用机制
Target of Action
Potassium dihydrogen citrate primarily targets the renal system, specifically the kidneys . It is used to manage conditions that promote the formation of kidney stones, such as renal tubular acidosis and low citrate excretion in the urine, also known as hypocitraturia .
Mode of Action
Potassium dihydrogen citrate works by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate . It increases urinary citrate and pH levels, making the urine more alkaline and less conducive to the crystallization of urinary salts . This action helps prevent the formation of kidney
未来方向
Potassium dihydrogen citrate is widely studied due to its key role as a food additive in various food products and its natural existence in various fruits . It also finds importance due to its medical and pharmaceutical applications for the treatment of kidney stone, gout, and acidosis caused by kidney disease . Future research may focus on studying its properties under the influence of toxic metal doping .
属性
IUPAC Name |
potassium;3-carboxy-3,5-dihydroxy-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZJASQVARUVAW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7KO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80273977 | |
| Record name | Potassium citrate (KH2(O7C6H5)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80273977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Potassium dihydrogen citrate | |
CAS RN |
866-83-1 | |
| Record name | Potassium citrate, monobasic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium citrate (KH2(O7C6H5)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80273977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.595 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1358398.png)



![1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate](/img/structure/B1358405.png)


![2-[5-Methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B1358410.png)

![Methyl 2-[bis(tertbutoxycarbonyl)-amino]thiazole-5-carboxylate](/img/structure/B1358416.png)

